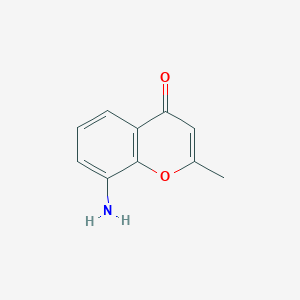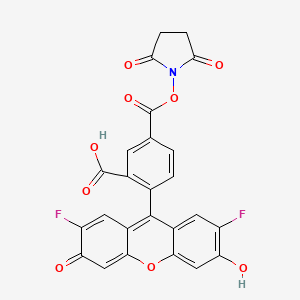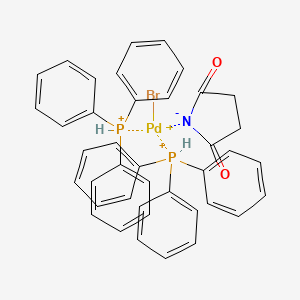
Bis-DBCO-PEG4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-DBCO-PEG4, also known as Bis-sulfone-PEG4-DBCO, is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the field of click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This compound contains a dibenzylcyclooctyne (DBCO) group, which can react with azide groups to form stable triazole linkages without the need for a copper catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis-DBCO-PEG4 involves the incorporation of DBCO groups into a PEG backboneThe reaction conditions often involve the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure the stability of the reactive intermediates .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Bis-DBCO-PEG4 primarily undergoes click chemistry reactions, specifically SPAAC. This reaction involves the cycloaddition of the DBCO group with azide-containing molecules to form triazole linkages. The reaction is highly efficient and proceeds under mild conditions without the need for a copper catalyst .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azide-containing molecules and anhydrous solvents like DMSO or DMF. The reaction conditions typically involve room temperature or slightly elevated temperatures to enhance the reaction rate .
Major Products
The major products formed from the reactions of this compound are triazole-linked conjugates. These products are highly stable and can be used in various applications, including bioconjugation and drug delivery .
Applications De Recherche Scientifique
Bis-DBCO-PEG4 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis-DBCO-PEG4 involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group in the compound reacts with azide groups on target molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials without the need for a copper catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-sulfone-PEG4-DBCO: A similar compound with the same functional groups but different linker lengths.
DBCO-PEG4-NHS Ester: Another compound used in click chemistry with a different reactive group (NHS ester) for conjugation with primary amines.
Uniqueness
Bis-DBCO-PEG4 is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst, making it highly suitable for biological applications where copper can be toxic. Additionally, the PEG4 linker provides enhanced solubility and biocompatibility, making it an ideal choice for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C48H50N4O8 |
|---|---|
Poids moléculaire |
810.9 g/mol |
Nom IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C48H50N4O8/c53-45(21-23-47(55)51-35-41-13-3-1-9-37(41)17-19-39-11-5-7-15-43(39)51)49-25-27-57-29-31-59-33-34-60-32-30-58-28-26-50-46(54)22-24-48(56)52-36-42-14-4-2-10-38(42)18-20-40-12-6-8-16-44(40)52/h1-16H,21-36H2,(H,49,53)(H,50,54) |
Clé InChI |
BZGLRSPETVGNDI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)


![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)




![O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13707295.png)
![3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester](/img/structure/B13707300.png)
![3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
![1-Chloro-3-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13707324.png)


